molecular formula C15H20N2O B15325639 1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B15325639
M. Wt: 244.33 g/mol
InChI Key: KFQIOICJRBZETB-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a piperidine ring fused to a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of piperidine derivatives with tetrahydroquinoline precursors. One common method includes the acylation of piperidine with a suitable acyl chloride, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted piperidine compounds .

Scientific Research Applications

1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid: Similar structure but with an additional carboxylic acid group.

    1-(Piperidine-4-carbonyl)piperidin-4-one: Contains a ketone group instead of the tetrahydroquinoline ring.

    1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Features a tert-butoxycarbonyl protecting group.

Uniqueness

1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is unique due to its fused ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone

InChI

InChI=1S/C15H20N2O/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17/h1-2,4,6,13,16H,3,5,7-11H2

InChI Key

KFQIOICJRBZETB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3

Origin of Product

United States

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